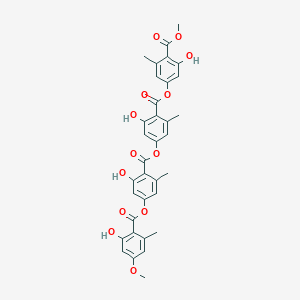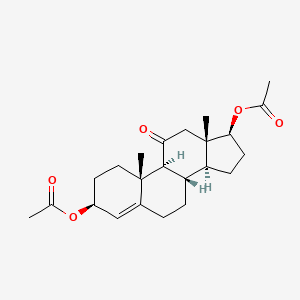
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of cis-8,11,14-Eicosatrienoic Acid, an unsaturated fatty acid, with N-Hydroxysuccinimide, a reagent commonly used in bioconjugation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-8,11,14-Eicosatrienoic Acid typically involves the elongation of γ-linolenic acid (18:3) through the action of fatty acid desaturases . The resulting product is then reacted with N-Hydroxysuccinimide under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid group of cis-8,11,14-Eicosatrienoic Acid and the hydroxyl group of N-Hydroxysuccinimide.
Industrial Production Methods
Industrial production of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the eicosatrienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use primary or secondary amines under mild conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Amide-linked conjugates.
Aplicaciones Científicas De Investigación
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.
Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves its ability to form covalent bonds with target molecules through the N-Hydroxysuccinimide ester group. This allows for the modification of biomolecules, which can alter their function or enable their detection. The eicosatrienoic acid moiety may also interact with cellular pathways, influencing processes such as inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
cis-8,11,14-Eicosatrienoic Acid: The parent compound, which lacks the N-Hydroxysuccinimide ester group.
N-Hydroxysuccinimide Esters of Other Fatty Acids: Compounds where N-Hydroxysuccinimide is conjugated to different fatty acids.
Uniqueness
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is unique due to the combination of the bioactive eicosatrienoic acid moiety and the reactive N-Hydroxysuccinimide ester group. This dual functionality allows for both biological activity and chemical reactivity, making it a versatile tool in various scientific applications.
Propiedades
Fórmula molecular |
C24H37NO4 |
|---|---|
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3/b7-6-,10-9-,13-12- |
Clave InChI |
JFAJUEWGNMGPDQ-QNEBEIHSSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)


![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)


![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)



